Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate
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Overview
Description
Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which can influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to control the stereochemistry during the formation of the pyrrolidine ring. The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the stereochemical purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl (3S,4S)-4-ethyl-3-hydroxypyrrolidine-3-carboxylate: This compound lacks the fluorine atom, which can result in different reactivity and biological activity.
Ethyl (3S,4S)-4-ethyl-3-chloropyrrolidine-3-carboxylate: The presence of a chlorine atom instead of fluorine can lead to variations in chemical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical and biological behavior.
Properties
Molecular Formula |
C9H16FNO2 |
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Molecular Weight |
189.23 g/mol |
IUPAC Name |
ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H16FNO2/c1-3-7-5-11-6-9(7,10)8(12)13-4-2/h7,11H,3-6H2,1-2H3/t7-,9+/m0/s1 |
InChI Key |
APHDAVCXISSMNJ-IONNQARKSA-N |
Isomeric SMILES |
CC[C@H]1CNC[C@@]1(C(=O)OCC)F |
Canonical SMILES |
CCC1CNCC1(C(=O)OCC)F |
Origin of Product |
United States |
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